Boron fluoride-dimethyl sulfide complex

Overview

Description

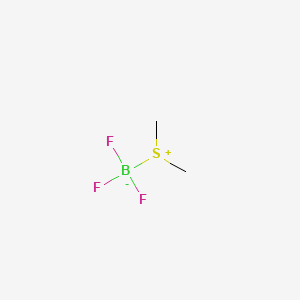

Boron fluoride-dimethyl sulfide complex, also known as Boron trifluoride methyl sulfide complex or Dimethyl sulfide-trifluoroborane, is a common reagent used for dealkylation of ethers . It can also be used to synthesize boron trifluoride complex with phosphine ligands . The linear formula of this compound is (CH3)2S · BF3 .

Synthesis Analysis

Boron fluoride-dimethyl sulfide complex can be synthesized by reacting perhydropolysilazanes with borane dimethyl sulfide complex at different molar ratios . The resulting single-source precursors are then pyrolyzed and annealed under N2 atmosphere to prepare SiBN ceramics . Another method involves absorbing diborane into dimethyl sulfide .Molecular Structure Analysis

The molecular structure of Boron fluoride-dimethyl sulfide complex contains a total of 12 bonds, including 6 non-H bonds . The molecule is isoelectronic with the carbonate anion, CO2−3 . The geometry of a molecule of BF3 is trigonal planar .Chemical Reactions Analysis

Boron fluoride-dimethyl sulfide complex is a useful Lewis acid and a versatile building block for other boron compounds . It is commonly used for dealkylation of ethers and can also be used to synthesize boron trifluoride complex with phosphine ligands .Physical And Chemical Properties Analysis

Boron fluoride-dimethyl sulfide complex has a molecular weight of 129.94 . It is a liquid at room temperature with a density of 1.235 g/mL at 25 °C .Scientific Research Applications

Synthesis of SiBN Ceramics

The complex is used to synthesize single-source precursors for SiBN ceramics, which are then pyrolyzed and annealed to produce ceramics with high yield at temperatures ranging from 1100 to 1300°C .

Hydroboration and Reduction Reactions

It serves as a reagent for hydroboration, reducing aldehydes, ketones, epoxides, and carboxylic acids to alcohols. It’s also involved in the Corey-Itsuno reduction .

Semiconductor Fabrication

The complex acts as an intermediate in the preparation of highly pure semiconductors, playing a crucial role in the electronics industry .

Organic Synthesis

As a Lewis acid, it is used in organic synthesis, particularly in reactions requiring high electrophilicity .

Dealkylation of Ethers

It is commonly used for dealkylation of ethers, which is an important process in various chemical syntheses .

Synthesis of Boron Trifluoride Complexes

The complex can be used to synthesize boron trifluoride complexes with phosphine ligands, which have various applications in chemical research .

Mechanism of Action

Target of Action

The primary target of the Boron Fluoride-Dimethyl Sulfide Complex is the disulfide bond in organic compounds . It acts as a Lewis acid , which means it can accept a pair of electrons and form adducts with Lewis bases .

Mode of Action

The Boron Fluoride-Dimethyl Sulfide Complex interacts with its targets by breaking the disulfide bonds . This is achieved through the formation of adducts with Lewis bases such as fluoride and ethers . The complex’s trigonal planar geometry allows it to effectively interact with its targets .

Biochemical Pathways

The Boron Fluoride-Dimethyl Sulfide Complex affects the redox pathways of the disulfide bond . By breaking the disulfide bonds, it alters the structure of the organic compounds and impacts their function . This can lead to changes in the downstream effects of these compounds, including their reactivity and stability .

Pharmacokinetics

It’s known that the complex is sensitive to moisture , which could impact its bioavailability.

Result of Action

The result of the action of the Boron Fluoride-Dimethyl Sulfide Complex is the dealkylation of ethers . This means that it removes alkyl groups from ethers, leading to changes in their molecular structure . It can also be used to synthesize boron trifluoride complex with phosphine ligands .

Action Environment

The action of the Boron Fluoride-Dimethyl Sulfide Complex is influenced by environmental factors. For instance, it is sensitive to moisture, which can affect its stability and efficacy .

Safety and Hazards

Boron fluoride-dimethyl sulfide complex is highly flammable and reacts violently with water . It can form explosive mixtures with air and its vapors may travel to the source of ignition and flash back . It is recommended to handle this compound with care, using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name |

dimethylsulfonio(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BF3S/c1-7(2)3(4,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPECYQXBNOAJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)[S+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746563 | |

| Record name | Trifluoro[(methylsulfanyl)methane]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylsulfonio(trifluoro)boranuide | |

CAS RN |

353-43-5 | |

| Record name | (T-4)-Trifluoro[1,1′-thiobis[methane]]boron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoro[(methylsulfanyl)methane]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron trifluoride methyl sulfide complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)

![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)

![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)